molecular formula C11H17N3O B7645345 2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine

2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine

Cat. No. B7645345
M. Wt: 207.27 g/mol
InChI Key: WMVPBOJXHWTWRF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment, drug discovery, and neuroscience. In

Scientific Research Applications

2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine has been studied for its potential applications in various areas of scientific research. One area of research is cancer treatment, as this compound has shown promise as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of research is drug discovery, as this compound has been shown to have activity against a variety of targets, including kinases and enzymes involved in inflammation. It may have potential as a lead compound for the development of new drugs for various diseases.
In neuroscience research, this compound has been studied for its potential as a tool for studying the role of protein kinases in synaptic plasticity and memory formation. It has been shown to modulate the activity of certain protein kinases, and may have potential as a research tool for studying the molecular mechanisms of learning and memory.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine is not fully understood, but it is thought to involve the inhibition of protein kinases and enzymes involved in inflammation. It may also have other targets that have not yet been identified. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate the activity of protein kinases, and inhibit the activity of enzymes involved in inflammation. It may also have other effects that have not yet been identified.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine in lab experiments is its potential as a lead compound for drug discovery. It has shown activity against a variety of targets, and may have potential as a starting point for the development of new drugs.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain assays and experiments. However, this limitation can be overcome by using appropriate solvents and techniques.

Future Directions

There are several future directions for research on 2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine. One area of research is the further elucidation of its mechanism of action, including the identification of additional targets and pathways affected by this compound.
Another area of research is the optimization of its synthesis method to improve yields and purity. This could make it more accessible for use in various research applications.
Finally, further research is needed to explore the potential applications of this compound in various areas of research, including cancer treatment, drug discovery, and neuroscience. This could lead to the development of new therapies and tools for studying a variety of diseases and biological processes.

Synthesis Methods

The synthesis of 2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine involves several steps, including the reaction of 2,6-dimethylpyrimidin-4-amine with (2R)-hydroxymethyltetrahydrofuran, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure compound.

properties

IUPAC Name

2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,12,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPBOJXHWTWRF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)NC[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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